Cas no 2094879-00-0 (1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one)

1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one is a specialized chemical compound featuring a benzothiophene core integrated with a piperazine moiety and a butynone linker. This structure confers unique reactivity and binding properties, making it valuable in medicinal chemistry and pharmaceutical research. The presence of the 3-methylbenzothiophene group enhances stability and lipophilicity, while the piperazine scaffold offers flexibility for further functionalization. The but-2-yn-1-one segment introduces an alkyne functionality, enabling click chemistry applications or targeted covalent modifications. This compound is particularly useful in the development of kinase inhibitors or protease-targeting agents due to its electrophilic carbonyl group and modular design. Its well-defined synthetic pathway ensures reproducibility for research applications.
1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one structure
2094879-00-0 structure
Product name:1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one
CAS No:2094879-00-0
MF:C18H18N2O2S
MW:326.412723064423
CID:5916143
PubChem ID:121565311

1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one Chemical and Physical Properties

Names and Identifiers

    • Z2013680960
    • 2094879-00-0
    • EN300-26596344
    • AKOS033732729
    • 1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one
    • 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one
    • Inchi: 1S/C18H18N2O2S/c1-3-6-16(21)19-9-11-20(12-10-19)18(22)17-13(2)14-7-4-5-8-15(14)23-17/h4-5,7-8H,9-12H2,1-2H3
    • InChI Key: UGMVLEXQLLVZFK-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(C)=C1C(N1CCN(C(C#CC)=O)CC1)=O

Computed Properties

  • Exact Mass: 326.10889899g/mol
  • Monoisotopic Mass: 326.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.9Ų
  • XLogP3: 3.4

1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596344-0.05g
1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one
2094879-00-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one

Chemical Profile of 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one (CAS No. 2094879-00-0)

1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2094879-00-0, belongs to a class of molecules that integrate heterocyclic scaffolds with functional groups designed to interact with biological targets. The presence of a piperazine moiety, coupled with a benzothiophene derivative and an alkyne functional group, positions this molecule as a candidate for further exploration in drug discovery.

The molecular structure of 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one consists of several key components that contribute to its chemical and biological properties. The 3-Methyl-1-benzothiophene-2-carbonyl group introduces a rigid aromatic system that can engage in π-stacking interactions, which are often crucial for binding affinity in protein targets. The piperazine ring, known for its ability to form hydrogen bonds and interact with charged residues, enhances the compound's potential to modulate biological pathways. Additionally, the terminal alkyne functionality provides a site for further chemical modifications, allowing for the synthesis of derivatives with tailored properties.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The benzothiophene scaffold, in particular, has been extensively studied for its role in various pharmacological applications. Research has demonstrated that benzothiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a methyl group at the 3-position of the benzothiophene ring in this compound may influence its electronic properties and reactivity, potentially enhancing its interaction with biological targets.

The piperazine moiety is another critical feature of 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one that warrants detailed consideration. Piperazine derivatives are well-known for their ability to act as scaffolds in drug design due to their versatility in forming hydrogen bonds and their capacity to interact with various biological targets. For instance, piperazine-based compounds have been successfully developed as antipsychotics, antidepressants, and antihistamines. The specific arrangement of atoms within the piperazine ring in this compound may influence its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.

The alkyne functional group at the 2-position of the butanone backbone introduces reactivity that can be exploited for further derivatization. Alkynes are versatile intermediates in organic synthesis and can undergo various transformations, such as metal-catalyzed coupling reactions, which are widely used in drug development. The presence of this functionality allows for the introduction of additional substituents or linkers that could enhance binding affinity or improve metabolic stability. Such modifications are often crucial in optimizing lead compounds into viable drugs.

Recent advancements in computational chemistry have enabled more efficient screening and design of novel molecules like 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one. Molecular modeling techniques can predict how these compounds might interact with biological targets at the atomic level, providing valuable insights into their potential efficacy and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates more rapidly.

The synthesis of 1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-y]but--2--yn--one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the benzothiophene core, followed by functionalization with the piperazine group and the introduction of the alkyne moiety. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently, reducing both cost and environmental impact.

The potential applications of 1-[4-(3-Methyl--benzothiophene--carbonyl)piperazin--yl]but--yn--one span multiple therapeutic areas due to its diverse structural features. For example, its combination of an aromatic heterocycle and a piperazine scaffold suggests potential activity against neurological disorders such as depression or schizophrenia. Additionally, the alkyne functionality opens avenues for developing compounds with anti-inflammatory or anticancer properties by further chemical manipulation.

In conclusion, 1-[4-(3-Methyl--benzothiophene--carbonyl)piperazin--yl]but--yn--one (CAS No.2094879--00--0) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. By leveraging modern synthetic techniques and computational methods, researchers can optimize this compound's properties and explore its full therapeutic potential.

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